Cas no 877783-07-8 (methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)

メチル4-3,9-ジオキソ-2-(プロプ-2-エン-1-イル)-1H,2H,3H,9H-クロメノ[2,3-c]ピロール-1-イルベンゾエートは、高度に機能化されたクロメノピロール骨格を有する有機化合物です。この化合物は、複雑な多環式構造と反応性の高いα,β-不飽和ケトン部位を特徴とし、医薬品中間体や有機合成の構築ブロックとしての応用が期待されます。特に、プロペニル基が導入された分子設計により、さらなる官能基化や環化反応への展開が可能です。結晶性が良好で精製が容易な点も、実験室規模から工業的生産まで幅広い利用を可能にする利点です。

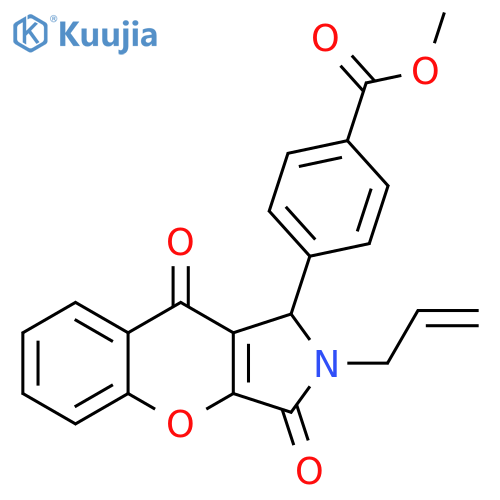

877783-07-8 structure

商品名:methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate

- methyl 4-(2-allyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

- Benzoic acid, 4-[1,2,3,9-tetrahydro-3,9-dioxo-2-(2-propen-1-yl)[1]benzopyrano[2,3-c]pyrrol-1-yl]-, methyl ester

- VU0605803-1

- AKOS016306982

- F3226-2960

- Z336483160

- 877783-07-8

- AKOS002199739

- methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

-

- インチ: 1S/C22H17NO5/c1-3-12-23-18(13-8-10-14(11-9-13)22(26)27-2)17-19(24)15-6-4-5-7-16(15)28-20(17)21(23)25/h3-11,18H,1,12H2,2H3

- InChIKey: IOSHMJGYKZYDLG-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(C2N(CC=C)C(=O)C3OC4=CC=CC=C4C(=O)C=32)C=C1

計算された属性

- せいみつぶんしりょう: 375.11067264g/mol

- どういたいしつりょう: 375.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 718

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 72.9Ų

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3226-2960-40mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-5μmol |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-15mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-10mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-20mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-1mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-3mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-50mg |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-10μmol |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3226-2960-20μmol |

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate |

877783-07-8 | 90%+ | 20μmol |

$79.0 | 2023-07-28 |

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

877783-07-8 (methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬